molecular formula C22H29ClN2O2 B1671270 Encainide hydrochloride CAS No. 66794-74-9

Encainide hydrochloride

Cat. No. B1671270
CAS RN: 66794-74-9
M. Wt: 388.9 g/mol
InChI Key: OJIIZIWOLTYOBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of Encainide hydrochloride is C22H28N2O2 . The average weight is 352.4699 and the monoisotopic weight is 352.21507815 .


Chemical Reactions Analysis

Encainide decreases the rate of rise of the action potential without markedly affecting its duration . It is a sodium channel blocker, binding to voltage-gated sodium channels . It stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses .

Scientific Research Applications

1. Use in Treating Atrial Fibrillation and Ventricular Arrhythmias

Encainide hydrochloride has been explored for its efficacy in treating atrial fibrillation, particularly in Wolff-Parkinson-White syndrome, and ventricular arrhythmias. In a commentary by Labreche (2012) in "Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy", the use of encainide in these conditions was discussed, highlighting its antiarrhythmic effects in AV nodal reentrant tachycardia and its safety in the treatment of ventricular arrhythmias (Labreche, 2012).

2. Effects on Electrophysiologic Variables and Arrhythmia Inducibility

A study by Zeng Fan-dian and S. Nattel (2008) in the "Journal of Tongji Medical University" investigated the effects of encainide on electrophysiologic variables and the inducibility of ventricular arrhythmia in anesthetized dogs. The study found that encainide produced significant increases in ventricular refractory periods and diastolic current thresholds, indicating its potential impact on arrhythmia inducibility (Zeng Fan-dian & Nattel, 2008).

3. Controlling Cardiac Arrhythmias

Another study, "Controlling Cardiac Arrhythmias: To delay conduction or to prolong refractoriness" by Bramah N. Singh M.D. in "Cardiovascular Drugs and Therapy" (2005), discusses the role of encainide in controlling cardiac arrhythmias. The study suggests that encainide might be involved in reducing premature ventricular contractions in survivors of myocardial infarction, although the proarrhythmic mechanisms should be considered (Singh, 2005).

Safety And Hazards

Encainide hydrochloride was associated with increased death rates in patients who had asymptomatic heart rhythm abnormalities after a recent heart attack . Due to these proarrhythmic adverse effects, the manufacturer of Enkaid capsules voluntarily withdrew the product from the US market on December 16, 1991 .

Future Directions

While Encainide hydrochloride is no longer used due to its proarrhythmic adverse effects , research into new antiarrhythmic drugs continues . These new drugs aim to be more effective and less toxic .

properties

IUPAC Name

4-methoxy-N-[2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2.ClH/c1-24-16-6-5-8-19(24)13-10-17-7-3-4-9-21(17)23-22(25)18-11-14-20(26-2)15-12-18;/h3-4,7,9,11-12,14-15,19H,5-6,8,10,13,16H2,1-2H3,(H,23,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIIZIWOLTYOBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049004
Record name Encainide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Encainide hydrochloride

CAS RN

66794-74-9
Record name Benzamide, 4-methoxy-N-[2-[2-(1-methyl-2-piperidinyl)ethyl]phenyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66794-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Encainide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066794749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Encainide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2049004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Encainide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENCAINIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4CH7J36N9S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Unpurified 2-(2-aminophenethyl)-1-methylpiperidine (II; 14.3 g, 0.066 moles) was dissolved in 100 mL dry acetone and p-anisoyl chloride (12.1 g, 0.071 mole) was added. The reaction mixture was stirred for 16 hours, cooled to 5o, and filtered. The solid material was washed with 25 mL of cold acetone and dried in vacuo at 25o for 6 hours. The dried solid was recrystallized from isopropanol-methanol to give 15.5 g of encainide hydrochloride, m.p. 183°-185°.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
[Compound]
Name
5o
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A process for preparing 4-methoxy-2'-[2-(1-methyl-2-piperidyl) ethyl]benzanilide (I) as the hydrochloride salt ##STR4## which comprises (a) combining α-picoline and dimethylsulfate to form the picolinium methyl sulfate salt (V) ##STR5## which is then reacted with o-nitrobenzaldehyde to produce 1-(2-nitrophenyl)-2-[2-1-methyl) pyridinium methyl sulfate]-ethanol (IV) ##STR6## (b) dehydrating (IV) by heating in a mixture of acetic acid, acetic anhydride and potassium acetate to yield 2-(2-nitrostyrenyl)-[2-(1-methyl) pyridinium methyl sulfate ] (III); ##STR7## (c) hydrogenating (III) using a platinum catalyst to generate 2-(2-aminophenethyl)-1-methylpiperidine (II); and ##STR8## (d) reacting (II) with anisoyl chloride in an organic solvent selected from the group consisting of acetone, acetonitrile, and a C2-5 alkanol, to obtain encainide hydrochloride directly.
[Compound]
Name
acetic acid, acetic anhydride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
2-(2-nitrostyrenyl)-[2-(1-methyl) pyridinium methyl sulfate ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Synthesis routes and methods III

Procedure details

Unpurified 2-(2-aminophenethyl)-1-methylpiperidine (II; 14.3 g, 0.066 moles) was dissolved in 100 mL dry acetone and p-anisoyl chloride (12.1 g, 0.071 mole) was added. The reaction mixture was stirred for 16 hours, cooled to 5°, and filtered. The solid material was washed with 25 mL of cold acetone and dried in vacuo at 25° for 6 hours. The dried solid was recrystallized from isopropanol-methanol to give 15.5 g of encainide hydrochloride, m.p. 183-185°.
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Encainide hydrochloride
Reactant of Route 2
Encainide hydrochloride
Reactant of Route 3
Reactant of Route 3
Encainide hydrochloride
Reactant of Route 4
Reactant of Route 4
Encainide hydrochloride
Reactant of Route 5
Reactant of Route 5
Encainide hydrochloride
Reactant of Route 6
Reactant of Route 6
Encainide hydrochloride

Citations

For This Compound
191
Citations
RJ Myerburg, KM Kessler, MM Cox, H Huikuri… - Circulation, 1989 - Am Heart Assoc
… After receiving AICD, VT-1 again occurred spontaneously and required external cardioversion (*) because AICD was off Encainide hydrochloride (EN) was started with arrhythmia …
Number of citations: 100 www.ahajournals.org
Encainide-Ventricular Tachycardia Study … - The American Journal of …, 1988 - Elsevier
Encainide, a newly released class IC antiarrhythmic agent, was studied in 193 patients with ventricular tachycardia (VT) and depressed left ventricular ejection fraction or important …
Number of citations: 29 www.sciencedirect.com
MJ Antonaccio, AW Gomoll, JE Byrne - Cardiovascular drugs and therapy, 1989 - Springer
… Treatment of life-threatening ventricular tachycardia with encainide hydrochloride in patients with left ventricular dysfunction. Am J Cardiol 1988;62:571-575. 19. …
Number of citations: 7 link.springer.com
AA Wallace, RF Stupienski III, T Kothstein… - Journal of …, 1993 - journals.lww.com
… pressure (MAP) were determined at baseline and were redetermined immediately and at 15 min after cumulative iv administration of 0.3, 1.0, and 3.0 mg/kg encainide hydrochloride. …
Number of citations: 7 journals.lww.com
SL Chase, GE Sloskey - Clinical pharmacy, 1987 - europepmc.org
… drug interactions, and dosage of encainide hydrochloride and flecainide acetate are reviewed… The usual initial oral dosage of encainide hydrochloride is 25 mg three times a day, with a …
Number of citations: 7 europepmc.org
T Wang, DM Roden, HT Wolfenden… - … of Pharmacology and …, 1984 - Citeseer
The metabolism of the new, highly effective antiarrhythmlc agent, pass effect was present after oral dosing and significant accuencainide, appears to be polymorphically distributed in a …
Number of citations: 111 citeseerx.ist.psu.edu
LN Horowitz - The American Journal of Cardiology, 1986 - Elsevier
… Encainide hydrochloride has distinct electrophysiologic properties that suggest active antiarrhythmic properties. Encainide has been administered both intravenously (0.5 to 1.7 mg/kg) …
Number of citations: 24 www.sciencedirect.com
JA Thomis - Cardiovascular drugs and therapy, 1990 - Springer
… Treatment of life-threatening ventricular tachyeardia with encainide hydrochloride in patients with left ventricular dysfunction. Am J Cardiol 1986;62:571-575. 7. …
Number of citations: 1 link.springer.com
DS Echt, PR Liebson, LB Mitchell… - New England journal …, 1991 - Mass Medical Soc
Background and Methods. In the Cardiac Arrhythmia Suppression Trial, designed to test the hypothesis that suppression of ventricular ectopy after a myocardial infarction reduces the …
Number of citations: 838 www.nejm.org
DM Roden, SB Reele, SB Higgins… - … England Journal of …, 1980 - Mass Medical Soc
… Encainide hydrochloride, in 25-mg tablets, or identical placebos (both supplied by Mead Johnson Pharmaceutical Division, Evansville, Ind.) were used throughout the study, and initially …
Number of citations: 211 www.nejm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.